5-Bromonaphthalen-1-amine
Overview
Description
5-Bromonaphthalen-1-amine: is an organic compound with the molecular formula C10H8NBr and a molecular weight of 222.08 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and an amine group at the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalen-1-amine: The synthesis of 5-Bromonaphthalen-1-amine typically involves the bromination of naphthalen-1-amine.
Industrial Production Methods: Industrially, the compound can be produced by the same bromination process but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromonaphthalen-1-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Products like 5-hydroxynaphthalen-1-amine or 5-aminonaphthalen-1-amine.
Oxidation: Products like 5-nitronaphthalen-1-amine.
Reduction: Products like 5-alkylnaphthalen-1-amine.
Scientific Research Applications
Chemistry: : 5-Bromonaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: : In biological research, it is used to study the interactions of brominated aromatic amines with biological systems, including their potential mutagenic and carcinogenic effects .
Medicine: : The compound is investigated for its potential use in developing new drugs, particularly those targeting cancer cells due to its ability to interact with DNA .
Industry: : It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 5-Bromonaphthalen-1-amine involves its interaction with various molecular targets. The bromine atom and the amine group allow it to form strong interactions with nucleophilic sites in biological molecules, such as DNA and proteins . This interaction can lead to the formation of adducts, which may interfere with normal cellular processes and potentially lead to mutagenesis or cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronaphthalen-1-amine: Similar structure but with a fluorine atom instead of bromine.
5-Chloronaphthalen-1-amine: Similar structure but with a chlorine atom instead of bromine.
5-Iodonaphthalen-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Properties
IUPAC Name |
5-bromonaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCNUAYDOLBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597676 | |
Record name | 5-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4766-33-0 | |
Record name | 5-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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